2,3-Dibromopropionic acid
Overview
Description
2,3-Dibromopropionic acid is an organic compound with the molecular formula C3H4Br2O2. It is a colorless to white crystalline solid with a distinctive pungent odor. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Synthetic Routes and Reaction Conditions:
Bromination of Propionic Acid: One common method involves the bromination of propionic acid using bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically occurs at elevated temperatures to ensure complete bromination.
Bromination of Propylene Glycol: Another method involves the bromination of propylene glycol to form 2,3-dibromopropanol, which is then oxidized to this compound using an oxidizing agent such as potassium permanganate.
Industrial Production Methods: Industrial production of this compound often involves the bromination of propionic acid due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including dibromoacetic acid.
Reduction: Reduction of this compound can yield 2,3-dibromopropanol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines, thiols.
Major Products:
Dibromoacetic Acid: Formed through oxidation.
2,3-Dibromopropanol: Formed through reduction.
Substituted Propionic Acids: Formed through nucleophilic substitution.
Mechanism of Action
Target of Action
It is known to interact with various biochemical entities during its applications in chemical shift imaging and as a surrogate standard during extraction and determination of haloacetic acid in drinking water .
Mode of Action
It has been observed to undergo debromination followed by triphenylphosphine addition to give, after water treatment, 3-(triphenylphosphoniobromido)propionic acid . It also reacts with 4-substituted o-phenylenediamines to give 3-aryl-2-carboxymethylene-1,2-dihydroquinoxalines .
Pharmacokinetics
Its lipophilicity and water solubility have been reported, which can influence its bioavailability .
Result of Action
It is known to cause burns by all exposure routes and is classified as a corrosive material .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dibromopropionic acid. It is also used as a surrogate standard for the quantification of haloacids in water samples, indicating its stability in aqueous environments .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various biomolecules in the cell .
Cellular Effects
It is known that it can influence cellular processes, possibly through its interactions with various biomolecules .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that it can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that it can interact with various enzymes or cofactors .
Transport and Distribution
It is known that it can interact with various transporters or binding proteins .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
Scientific Research Applications
2,3-Dibromopropionic acid has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its role as an inhibitor in enzymatic reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromopropionic Acid: Similar in structure but contains only one bromine atom.
3-Bromopropionic Acid: Bromine atom is located at the third carbon instead of the second.
2,3-Dibromosuccinic Acid: Contains an additional carboxyl group compared to 2,3-dibromopropionic acid.
Uniqueness: this compound is unique due to the presence of two bromine atoms on adjacent carbon atoms, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
2,3-dibromopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYAKSMZTVWUJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032832 | |
Record name | 2,3-Dibromopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032832 | |
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Molecular Weight |
231.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Aldrich MSDS] | |
Record name | 2,3-Dibromopropanoic acid | |
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CAS No. |
600-05-5 | |
Record name | 2,3-Dibromopropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=600-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3-Dibromopropionic acid | |
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Record name | 2,3-DIBROMOPROPIONIC ACID | |
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Record name | Propanoic acid, 2,3-dibromo- | |
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Record name | 2,3-Dibromopropionic acid | |
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Record name | 2,3-dibromopropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.075 | |
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Record name | 2,3-DIBROMOPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IIC1DOY4I | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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